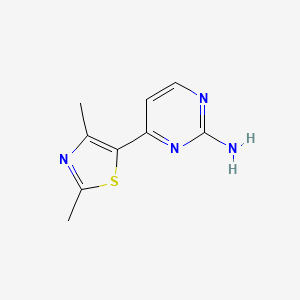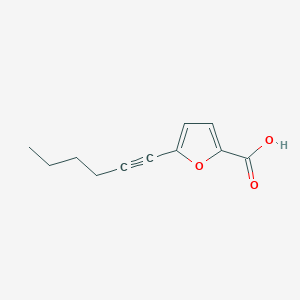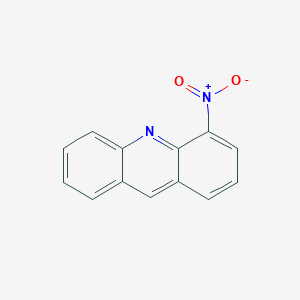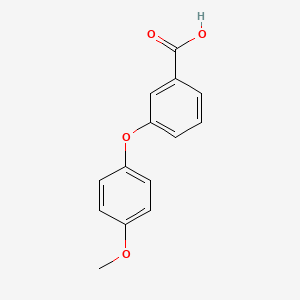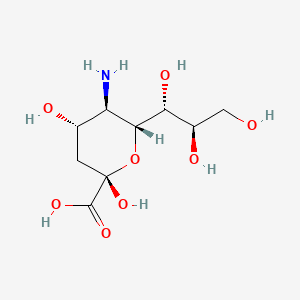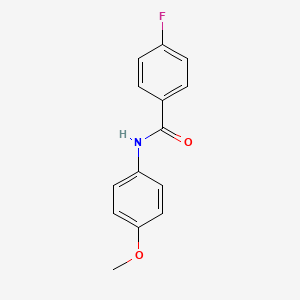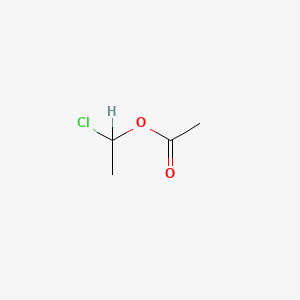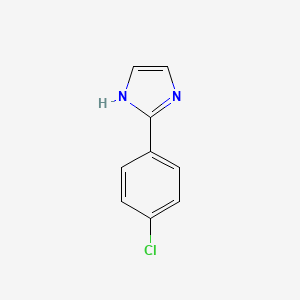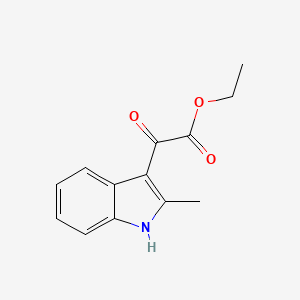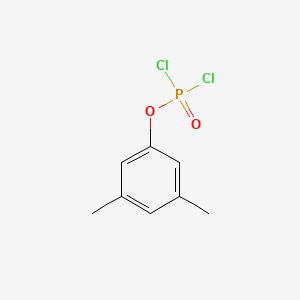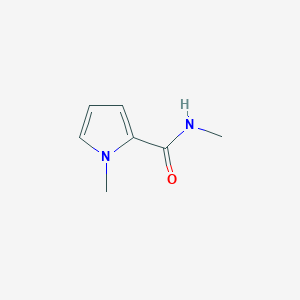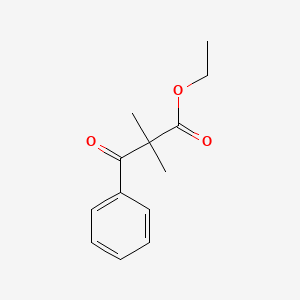![molecular formula C12H16ClNO B1605290 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide CAS No. 20781-87-7](/img/structure/B1605290.png)
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
Vue d'ensemble
Description
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is a chemical compound with the CAS Number: 20781-87-7 . It has a molecular weight of 225.72 . The compound is stored at room temperature and it is in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-chloro-N-(2-isopropyl-6-methylphenyl)acetamide . The InChI Code is 1S/C12H16ClNO/c1-8(2)10-6-4-5-9(3)12(10)14-11(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Metabolic Pathways in Herbicide Degradation
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, related to chloroacetamide herbicides such as acetochlor, is involved in complex metabolic pathways that are crucial for understanding its environmental fate and potential carcinogenicity. Studies have demonstrated that in organisms like rats and humans, these compounds undergo metabolic activation leading to DNA-reactive dialkylbenzoquinone imine, with important intermediates such as CDEPA and CMEPA being formed in the process. These findings suggest a complex interplay between the compound's structure and its metabolic transformation, highlighting the importance of understanding these pathways for assessing environmental and health impacts (Coleman et al., 2000).
Antimalarial Activity and Structural Relationships
Research into the structural activity relationships of compounds similar to 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide has revealed their potential in antimalarial applications. The modification of such compounds has shown a correlation between antimalarial potency and the size and electron donation characteristics of phenyl ring substituents. This suggests that tailored modifications of the compound could enhance its efficacy as an antimalarial agent, indicating a promising avenue for drug development (Werbel et al., 1986).
Environmental Persistence and Impact
Studies on chloroacetamide herbicides, including compounds structurally related to 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, have documented their persistence and mobility in the environment. These herbicides have been detected in various environmental matrices such as rain and stream samples, raising concerns about their potential impact on aquatic ecosystems and groundwater quality. Research in this area is vital for developing strategies to mitigate the environmental presence of these compounds and protect water resources (Kolpin et al., 1996).
Soil Interactions and Herbicidal Efficiency
The behavior of chloroacetamide herbicides in soil, including those similar to 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, is influenced by factors like wheat straw cover and irrigation. Understanding these interactions is crucial for optimizing the application of such herbicides in agricultural settings to enhance their efficacy while minimizing environmental impact. Research in this domain contributes to the development of more sustainable and effective weed management practices (Banks & Robinson, 1986).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)10-6-4-5-9(3)12(10)14-11(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELPBOXLVQNGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326932 | |
| Record name | 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |
CAS RN |
20781-87-7 | |
| Record name | 2-Chloro-N-[2-methyl-6-(1-methylethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



